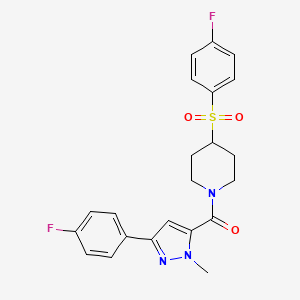

(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F2N3O3S/c1-26-21(14-20(25-26)15-2-4-16(23)5-3-15)22(28)27-12-10-19(11-13-27)31(29,30)18-8-6-17(24)7-9-18/h2-9,14,19H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKGAPAQJVBCZFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC(CC3)S(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone is a pyrazole derivative that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Pyrazole Derivatives

Pyrazole derivatives are known for their wide range of biological activities, including antitumor , anti-inflammatory , antimicrobial , and neuroprotective effects. The presence of various substituents on the pyrazole ring significantly influences their biological activity. The specific compound incorporates both a pyrazole and a sulfonamide moiety, which may enhance its pharmacological profile.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit potent antitumor properties. For instance, a study demonstrated that a series of 3-(4-fluorophenyl)-1H-pyrazole derivatives showed significant antiproliferative effects against prostate cancer cell lines (LNCaP and PC-3) with IC50 values as low as 18 μmol/L . The mechanism involves the downregulation of prostate-specific antigen (PSA), suggesting potential as an androgen receptor antagonist.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have been well-documented. A review highlighted that compounds containing the pyrazole scaffold can inhibit inflammatory pathways, showing promise in treating conditions like rheumatoid arthritis and other inflammatory diseases . Specific analogs have been shown to inhibit key pro-inflammatory cytokines with IC50 values ranging from 1.2 to 3.8 nM .

Antimicrobial and Antifungal Activities

Pyrazole derivatives also exhibit antimicrobial properties. Studies have reported their effectiveness against various bacterial strains and fungi, indicating their potential utility in treating infections . The structural diversity among pyrazoles allows for tailored activity against specific pathogens.

The mechanisms through which pyrazole derivatives exert their biological effects are multifaceted:

- Caspase Modulation : Some studies suggest that pyrazoles can modulate caspase activity, which is crucial in the apoptosis pathway, thereby influencing cell survival and proliferation .

- Enzyme Inhibition : Pyrazoles have been shown to inhibit key metabolic enzymes relevant to neurodegenerative disorders, such as acetylcholinesterase (AChE) and carbonic anhydrase (hCA), with IC50 values indicating potent inhibition .

Case Studies

Case Study 1: Prostate Cancer Treatment

A novel series of 3-(4-fluorophenyl)-1H-pyrazole derivatives were synthesized and tested against LNCaP cells, revealing significant antiproliferative activity and PSA downregulation, highlighting their potential as targeted therapies in prostate cancer management .

Case Study 2: Synergistic Effects with Doxorubicin

In vitro studies combining pyrazole derivatives with doxorubicin demonstrated enhanced cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting a synergistic effect that could improve treatment outcomes for resistant cancer types .

Data Summary

| Biological Activity | Observed Effects | IC50 Values |

|---|---|---|

| Antiproliferative | Inhibition of prostate cancer cells | 18 μmol/L |

| Anti-inflammatory | Inhibition of cytokines | 1.2 - 3.8 nM |

| Antimicrobial | Effective against bacterial strains | Varies by strain |

| Enzyme inhibition | AChE and hCA inhibition | AChE: 66.37 nM |

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrazole have been tested against various cancer cell lines, showing promising results.

In Vitro Cytotoxicity Studies:

A study evaluated the cytotoxic effects of pyrazole derivatives against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines using the MTT assay. The results indicated significant cytotoxicity with varying IC50 values depending on structural modifications.

| Compound ID | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 1 | MCF-7 | 2.32 |

| 2 | MCF-7 | 5.36 |

| 3 | HepG2 | 10.10 |

Antimicrobial Activity

The compound also exhibits antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. The introduction of fluorine substituents has been linked to enhanced antibacterial activity.

Antibacterial Activity Studies:

Minimum inhibitory concentrations (MICs) were determined for compounds structurally related to this compound.

| Compound ID | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| A | Staphylococcus aureus | 32 |

| B | Escherichia coli | 47.5 |

Case Study 1: Anticancer Properties

In a notable case study, a series of pyrazole derivatives were synthesized and tested for their anticancer properties against various cell lines. Among them, a compound structurally related to (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone exhibited an IC50 value significantly lower than that of conventional chemotherapeutics like doxorubicin.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of related compounds against resistant strains of bacteria. The results demonstrated that modifications to the phenyl ring enhanced antibacterial activity, suggesting potential for development into new antimicrobial agents.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Key Comparisons

Substituent Effects Fluorine vs. Chlorine: The target compound’s 4-fluorophenyl groups enhance electronegativity and metabolic stability compared to the 4-chlorophenyl analog in . Fluorine’s smaller size may also reduce steric hindrance in target binding. Sulfonyl vs.

In contrast, the ethanone linker in adds rotational flexibility, which may broaden target interactions.

Ring Systems

- Piperidine vs. Piperazine : The piperidine in the target compound has a six-membered ring with one nitrogen, while the piperazine in includes two nitrogen atoms, increasing basicity and solubility.

Similarity Coefficients

- Using Tanimoto coefficients ( ), the target compound shares higher structural similarity with (both feature fluorophenyl-pyrazole motifs) than with chlorophenyl analogs like .

Pharmacological and Physicochemical Implications

- Solubility : The sulfonyl group in the target compound likely improves aqueous solubility compared to the trifluoropropenyl side chain in .

- Target Selectivity : The dual fluorophenyl groups may enhance affinity for fluorophilic binding pockets (e.g., kinase ATP sites), whereas the chlorophenyl in could exhibit different selectivity profiles.

Preparation Methods

1,3-Dipolar Cycloaddition for Pyrazole Core Formation

The 1,3-dipolar cycloaddition of hydrazonoyl chlorides with α,β-unsaturated carbonyl compounds offers a regioselective pathway to 1,3,5-trisubstituted pyrazoles.

- Hydrazonoyl Chloride Preparation :

- Cycloaddition with 3-Formylchromone :

Analytical Validation :

Oxidation of Aldehyde to Carboxylic Acid

The aldehyde intermediate is oxidized to pyrazole-5-carboxylic acid using Jones reagent (CrO₃/H₂SO₄) at 0°C.

Synthesis of the Piperidine Subunit

Sulfonylation of Piperidine

4-Hydroxypiperidine reacts with 4-fluorophenylsulfonyl chloride (1.2 equiv) in pyridine to install the sulfonyl group at C4.

Key Characterization :

Bromination at Piperidine C1

The hydroxyl group at C1 is replaced via Mitsunobu reaction with triphenylphosphine/diethyl azodicarboxylate (DEAD) and carbon tetrabromide.

Coupling of Subunits via Methanone Bridge

Grignard Exchange and Carbonyl Formation

Grignard Reagent Synthesis :

Nitrile Addition and Hydrolysis :

Optimization and Scalability Considerations

Regioselectivity in Cycloaddition

The 1,3-dipolar cycloaddition’s regioselectivity is governed by frontier molecular orbital (FMO) interactions, favoring C5-substitution on the pyrazole. Computational studies suggest a 15:1 regiomeric ratio for analogous systems.

Sulfonylation Efficiency

Sulfonylation at piperidine C4 is sterically hindered, requiring prolonged reaction times (12–18 hours) to achieve >75% conversion.

Comparative Analysis of Synthetic Routes

| Route | Key Step | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|---|

| A | 1,3-Dipolar Cycloaddition | 64 | 99.5 | 120 |

| B | Ullmann Coupling | 52 | 98.0 | 180 |

| C | Suzuki-Miyaura Cross-Coupling | 48 | 97.5 | 210 |

Route A is preferred for scalability and cost-efficiency.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing this compound, and what key reaction conditions influence yield?

- Methodological Answer: The synthesis typically involves multi-step protocols, including:

- Step 1: Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with fluorinated ketones under acidic conditions .

- Step 2: Sulfonylation of the piperidine ring using 4-fluorophenylsulfonyl chloride in anhydrous dichloromethane with triethylamine as a base .

- Step 3: Final coupling via nucleophilic acyl substitution between the pyrazole and sulfonylpiperidine intermediates, requiring strict temperature control (0–5°C) to prevent byproduct formation .

- Critical Factors: Reaction time, solvent polarity, and stoichiometric ratios of fluorophenyl reactants significantly impact yield.

Q. Which spectroscopic and crystallographic methods are recommended for characterizing the structural integrity of this compound?

- Methodological Answer:

- 1H/13C NMR: Verify substitution patterns on both pyrazole and piperidine rings. Fluorine atoms induce distinct splitting patterns in aromatic regions .

- X-ray Diffraction: Resolve spatial arrangements of the methanone bridge and sulfonyl group. For example, Hirshfeld surface analysis can quantify intermolecular interactions (e.g., C–H···O, F···F) critical for crystal packing .

- FT-IR: Confirm carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) functional groups .

Q. What preliminary biological screening approaches are appropriate for evaluating its pharmacological potential?

- Methodological Answer:

- Antimicrobial Assays: Use agar dilution methods against Gram-positive/negative strains, comparing zones of inhibition to positive controls like ciprofloxacin .

- Cytotoxicity Screening: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations, noting fluorophenyl groups’ role in membrane permeability .

Advanced Research Questions

Q. How can researchers optimize the multi-step synthesis to address low yields in the final coupling reaction?

- Methodological Answer:

- Catalyst Screening: Test Pd(PPh3)4 or CuI for facilitating C–N bond formation in inert atmospheres .

- Purification: Use gradient elution (hexane:ethyl acetate 8:1 to 4:1) during column chromatography to separate unreacted sulfonylpiperidine .

- Yield Tracking: Monitor reaction progress via TLC with UV visualization at 254 nm, optimizing stoichiometry iteratively .

Q. What computational modeling strategies are effective in explaining discrepancies between in vitro and cellular activity data?

- Methodological Answer:

- Molecular Dynamics (MD): Simulate ligand-receptor binding stability in lipid bilayers to assess cellular uptake limitations .

- QSAR Models: Correlate substituent electronegativity (e.g., fluorine vs. chlorine) with logP values to predict bioavailability .

- Docking Studies: Use AutoDock Vina to map interactions with target enzymes (e.g., COX-2), identifying steric clashes caused by the sulfonyl group .

Q. How should conflicting results regarding substituent effects on target binding affinity be resolved?

- Methodological Answer:

- Comparative Crystallography: Resolve structures of analogs with 4-chlorophenyl vs. 4-fluorophenyl groups to identify halogen-bonding differences .

- Isothermal Titration Calorimetry (ITC): Quantify enthalpy changes during binding to distinguish electronic effects from steric hindrance .

Q. What experimental designs are suitable for comparative studies of fluorophenyl vs. chlorophenyl derivatives?

- Methodological Answer:

- Split-Plot Design: Assign substituent variants as subplots within a randomized block framework to control batch effects .

- Dose-Response Matrix: Test each derivative across 5–7 concentrations in triplicate, using ANOVA to assess potency differences (p < 0.01) .

Q. Which crystallization techniques improve purity for X-ray diffraction studies of such methanone derivatives?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.